molecular formula C11H13F2NS B13749300 3-(2,5-Difluorophenyl)sulfanylpiperidine

3-(2,5-Difluorophenyl)sulfanylpiperidine

Cat. No.: B13749300
M. Wt: 229.29 g/mol
InChI Key: XWLPUKXPTLTVBT-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)sulfanylpiperidine is a chemical compound that features a piperidine ring substituted with a 2,5-difluorophenyl group and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)sulfanylpiperidine typically involves the reaction of 2,5-difluorobenzenethiol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)sulfanylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Difluorophenyl)sulfanylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)sulfanylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atoms enhances its binding affinity and selectivity. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluorophenyl)sulfanylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a sulfanyl group provides a distinct combination of properties that can be leveraged in various applications .

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

3-(2,5-difluorophenyl)sulfanylpiperidine

InChI

InChI=1S/C11H13F2NS/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

XWLPUKXPTLTVBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)SC2=C(C=CC(=C2)F)F

Origin of Product

United States

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